3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
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Overview
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can be achieved through various methods. One efficient approach involves the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in good yields and high selectivity .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly approach allows for the rapid synthesis of the target compound with good functional group tolerance and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and one-pot reactions are particularly advantageous for industrial applications due to their efficiency, reduced reaction times, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.
Substitution: The amino and cyano groups on the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the amino and cyano groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex heterocyclic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular processes. For example, it has been shown to inhibit kinases and other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles: These compounds share a similar triazolopyridine scaffold and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These derivatives also possess a triazole ring fused to a pyridine ring and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-5-2-1-3-6-10-11-7(9)12(5)6/h1-3H,(H2,9,11) |
InChI Key |
NLEJLEPKNNYSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)C#N)N |
Origin of Product |
United States |
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